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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of allyltriphenyltin, a key organotin compound with applications in organic

synthesis and materials science. This document details the principles and experimental data

obtained from various spectroscopic techniques, offering valuable insights for researchers and

professionals involved in the analysis and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of allyltriphenyltin in

solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the hydrogen atoms in the molecule, revealing

their chemical environment and connectivity.

Table 1: ¹H NMR Spectroscopic Data for Allyltriphenyltin
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Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-α ~2.9 - 3.1 d ~8 -CH₂-Sn

H-β ~5.8 - 6.2 m - -CH=

H-γ ~4.8 - 5.2 m - =CH₂

Phenyl-H ~7.2 - 7.8 m - C₆H₅

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Allyltriphenyltin

Carbon Chemical Shift (δ, ppm)

-CH₂-Sn ~15 - 20

-CH= ~135 - 140

=CH₂ ~115 - 120

Phenyl (ipso) ~138 - 142

Phenyl (ortho) ~136 - 138

Phenyl (meta) ~128 - 130

Phenyl (para) ~129 - 131

Note: The signals for the phenyl carbons may overlap, and precise assignment often requires

advanced NMR techniques.
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¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable

information about its coordination environment and oxidation state. The chemical shift of ¹¹⁹Sn

in organotin compounds is highly sensitive to the nature of the organic substituents. For

allyltriphenyltin, the ¹¹⁹Sn chemical shift is expected to be in the range of -40 to -60 ppm

relative to tetramethyltin (SnMe₄).[1][2][3][4][5]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in allyltriphenyltin by

measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Vibrational Frequencies for Allyltriphenyltin

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 - 3020 C-H stretch Aromatic & Vinylic

~2920 - 2850 C-H stretch Aliphatic (Allyl CH₂)

~1630 C=C stretch Alkene

~1480, 1430 C=C stretch Aromatic Ring

~995, 910 C-H bend (out-of-plane) Alkene

~730, 695 C-H bend (out-of-plane) Monosubstituted Phenyl

~530 Sn-C stretch Phenyl-Sn

~450 Sn-C stretch Allyl-Sn

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of allyltriphenyltin, aiding in its identification and structural confirmation. Electron impact (EI)

is a common ionization method for such compounds.

The mass spectrum of allyltriphenyltin is characterized by the absence of a prominent

molecular ion peak (M⁺) due to the facile cleavage of the tin-carbon bonds. The fragmentation
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pattern is dominated by the loss of the allyl and phenyl groups.

Table 4: Major Fragments in the Mass Spectrum of Allyltriphenyltin

m/z Proposed Fragment Ion

351 [Sn(C₆H₅)₃]⁺

273 [Sn(C₆H₅)₂]⁺

197 [Sn(C₆H₅)]⁺

120 [Sn]⁺

77 [C₆H₅]⁺

41 [C₃H₅]⁺

Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical

environment of the tin nucleus in the solid state.[6][7][8][9] It provides information on the

oxidation state, coordination number, and site symmetry of the tin atom. The key parameters

obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting

(ΔE_Q).

For tetravalent organotin compounds like allyltriphenyltin, the isomer shift is typically in the

range of 1.2-1.6 mm/s relative to a BaSnO₃ source.[6] The presence of a significant quadrupole

splitting would indicate a distortion from a perfectly tetrahedral geometry around the tin atom.[7]

[8][9]

Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing an NMR sample of allyltriphenyltin is as follows:

Weigh approximately 10-20 mg of the solid allyltriphenyltin sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.its.caltech.edu/~matsci/btfgrp/MossbauerSpectrometry.pdf
https://pubs.rsc.org/en/content/articlelanding/1993/dt/dt9930003085
https://www.researchgate.net/publication/237857253_Preparation_and_Mossbauer_spectra_of_organotinIV_compounds_containing_the_CH3C6H5SnIV_moiety
https://www.researchgate.net/figure/Experimental-and-calculated-Moessbauer-parameters-of-the-complexes-studied_tbl3_228625256
https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.its.caltech.edu/~matsci/btfgrp/MossbauerSpectrometry.pdf
https://pubs.rsc.org/en/content/articlelanding/1993/dt/dt9930003085
https://www.researchgate.net/publication/237857253_Preparation_and_Mossbauer_spectra_of_organotinIV_compounds_containing_the_CH3C6H5SnIV_moiety
https://www.researchgate.net/figure/Experimental-and-calculated-Moessbauer-parameters-of-the-complexes-studied_tbl3_228625256
https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

NMR Sample Preparation Workflow

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For solid samples like allyltriphenyltin, ATR-FTIR is a convenient technique that requires

minimal sample preparation.

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid allyltriphenyltin sample onto the center of the ATR

crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum.

Clean the crystal thoroughly after the measurement.

ATR-FTIR Experimental Workflow

Start Clean ATR Crystal Record Background Spectrum Place Sample on Crystal Apply Pressure Acquire Sample Spectrum Clean Crystal End

Click to download full resolution via product page
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ATR-FTIR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of organotin compounds like allyltriphenyltin often requires derivatization to

improve volatility and thermal stability, though direct analysis is sometimes possible. A general

procedure is as follows:

Sample Preparation: Dissolve a known amount of allyltriphenyltin in a suitable organic

solvent (e.g., hexane or toluene). If derivatization is required, a common agent is sodium

tetraethylborate.

GC Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane).

Oven Program: A temperature gradient is used to ensure good separation, for example,

starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g.,

300 °C).

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: A range that covers the expected m/z values of the fragments (e.g., 40-500

amu).
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GC-MS Analysis Logical Flow
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GC-MS Analysis Logical Flow

Mössbauer Spectroscopy
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The experimental setup for ¹¹⁹Sn Mössbauer spectroscopy typically involves:

Source: A radioactive source containing the parent isotope that decays to the excited state of

¹¹⁹Sn, commonly a Ba¹¹⁹mSnO₃ source. The source is mounted on a velocity transducer.

Sample: The solid allyltriphenyltin sample is held in a sample holder, often cooled to liquid

nitrogen or helium temperatures to increase the recoil-free fraction.

Detector: A gamma-ray detector is placed behind the sample to measure the transmitted

radiation.

Data Acquisition: The velocity of the source is varied, and the gamma-ray counts are

recorded as a function of velocity, generating the Mössbauer spectrum.

Mössbauer Spectroscopy Setup

Gamma-Ray Source
(BaSnO3)

Allyltriphenyltin Sample
(Cooled)

Gamma RaysVelocity Transducer Velocity Modulation Gamma-Ray Detector Multichannel AnalyzerSignal

Click to download full resolution via product page

Mössbauer Spectroscopy Setup

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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